
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea typically involves the following steps:
Bromination: The starting material, 8-methoxyisoquinoline, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Urea Formation: The brominated product is then reacted with ethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反应分析
Types of Reactions
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(5-Hydroxy-8-methoxyisoquinolin-3-yl)-3-ethylurea.
Reduction: 1-(8-Methoxyisoquinolin-3-yl)-3-ethylurea.
Substitution: 1-(5-Substituted-8-methoxyisoquinolin-3-yl)-3-ethylurea.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea depends on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and methoxy groups may enhance binding affinity to specific molecular targets, while the urea moiety can form hydrogen bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the methoxy group, which may affect its biological activity.
1-(5-Methoxyisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom, which may influence its reactivity and binding properties.
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group, which may alter its pharmacokinetic properties.
Uniqueness
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and urea moiety makes it a versatile compound for various applications.
属性
分子式 |
C13H14BrN3O2 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC 名称 |
1-(5-bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-15-13(18)17-12-6-8-9(7-16-12)11(19-2)5-4-10(8)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
InChI 键 |
XSYKJAPRPFZKAP-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


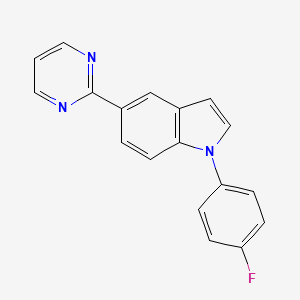
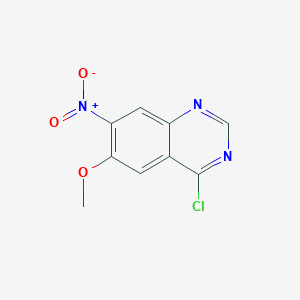
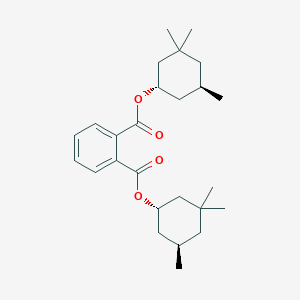
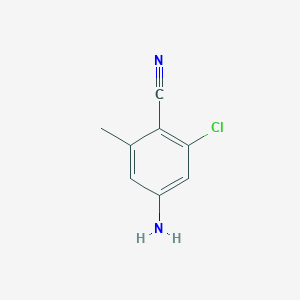
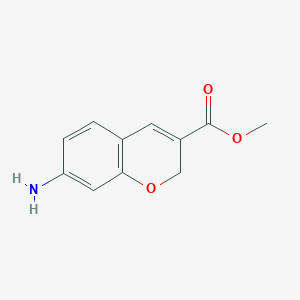
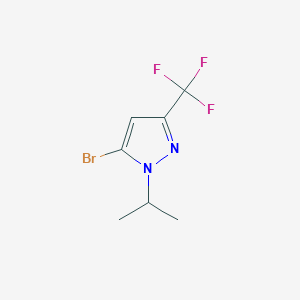
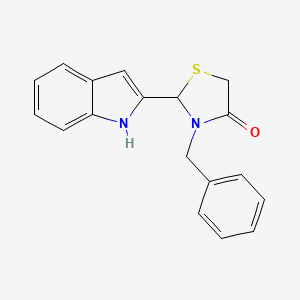
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
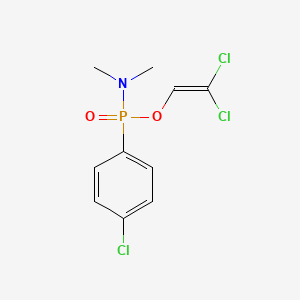
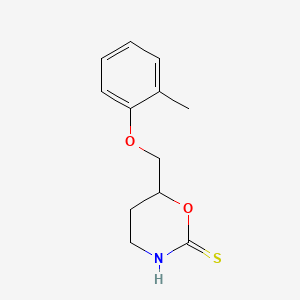
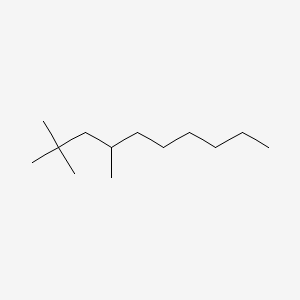
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
